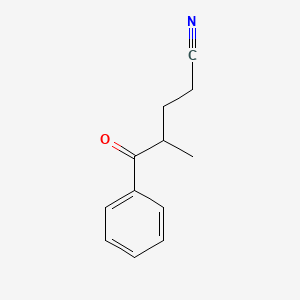
Valeronitrile, 4-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeronitrile, 4-benzoyl- is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a benzoyl group attached to the fourth position of the valeronitrile molecule. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Valeronitrile, 4-benzoyl- can be synthesized through several methods. One common method involves the dehydration of valeronamide. Another method includes the hydrogenation of pentenenitrile using a novel catalyst, such as a macromolecular palladium complex, under controlled conditions . The reaction typically involves adding pentenenitrile, ethanol, and the catalyst into a hydrogenation reaction kettle, followed by stirring and heating to 60°C under hydrogen pressure .
Industrial Production Methods
Industrial production of valeronitrile, 4-benzoyl- often involves the use of bromobutane and sodium cyanide as raw materials. This process, however, has high costs and environmental concerns due to the discharge of waste products . An alternative method involves the preparation of valeraldehyde as a starting material, which also faces challenges such as high toxicity and low yield .
Chemical Reactions Analysis
Types of Reactions
Valeronitrile, 4-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted benzoyl derivatives .
Scientific Research Applications
Valeronitrile, 4-benzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of valeronitrile, 4-benzoyl- involves its interaction with molecular targets through radical reactions. The compound can initiate radical chain reactions by homolytic cleavage of weak bonds, such as the O–O bond in benzoyl peroxide . This leads to the formation of radicals that can propagate and terminate the reaction, resulting in various products .
Comparison with Similar Compounds
Valeronitrile, 4-benzoyl- can be compared with other similar compounds, such as:
Benzoyl peroxide: Both compounds can initiate radical reactions, but benzoyl peroxide is more commonly used as a radical initiator.
Azobisisobutyronitrile: This compound is also used as a radical initiator and has similar applications in polymerization reactions.
Valeronitrile, 4-benzoyl- is unique due to its specific structure and reactivity, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
38425-80-8 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-methyl-5-oxo-5-phenylpentanenitrile |
InChI |
InChI=1S/C12H13NO/c1-10(6-5-9-13)12(14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6H2,1H3 |
InChI Key |
IMOJZELJZGDLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#N)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















